tert-Butyl (4-amino-5-chloro-2-methylphenyl)carbamate
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Overview
Description
tert-Butyl (4-amino-5-chloro-2-methylphenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a phenyl ring substituted with amino, chloro, and methyl groups. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-amino-5-chloro-2-methylphenyl)carbamate typically involves the reaction of 4-amino-5-chloro-2-methylphenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group in tert-butyl (4-amino-5-chloro-2-methylphenyl)carbamate can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Deprotection: The tert-butyl group can be removed using strong acids like trifluoroacetic acid (TFA), resulting in the formation of the free amine.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Deprotection: Strong acids like TFA or hydrochloric acid (HCl).
Major Products:
Substitution: Various substituted carbamates.
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced derivatives of the phenyl ring.
Deprotection: Free amine.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis and other organic reactions .
- Intermediate in the synthesis of more complex organic molecules.
Biology:
- Studied for its potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds .
Medicine:
- Potential applications in drug design and development, particularly in the synthesis of enzyme inhibitors and receptor modulators .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl (4-amino-5-chloro-2-methylphenyl)carbamate primarily involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing it from reacting under various conditions. Upon deprotection, the free amine can participate in further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar structure but lacks the phenyl ring and its substitutions.
tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: Contains a thiazole ring instead of a phenyl ring.
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Contains a phenoxyethyl group instead of a phenyl ring.
Uniqueness: tert-Butyl (4-amino-5-chloro-2-methylphenyl)carbamate is unique due to its specific substitutions on the phenyl ring, which confer distinct chemical properties and reactivity. Its stability and ease of removal make it a valuable protecting group in organic synthesis .
Properties
CAS No. |
1279869-28-1 |
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Molecular Formula |
C12H17ClN2O2 |
Molecular Weight |
256.73 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-5-chloro-2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H17ClN2O2/c1-7-5-9(14)8(13)6-10(7)15-11(16)17-12(2,3)4/h5-6H,14H2,1-4H3,(H,15,16) |
InChI Key |
NBLCCHNWMDKBDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)Cl)N |
Origin of Product |
United States |
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